(1R,2S)-2-Amino-1,2-diphenylethanol

Catalog No.
S562815
CAS No.
23190-16-1
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-Amino-1,2-diphenylethanol

CAS Number

23190-16-1

Product Name

(1R,2S)-2-Amino-1,2-diphenylethanol

IUPAC Name

(1R,2S)-2-amino-1,2-diphenylethanol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1

InChI Key

GEJJWYZZKKKSEV-UONOGXRCSA-N

SMILES

Array

Synonyms

(1R,2S)-erythro-(-)-2-Amino-1,2-diphenylethanol; (1R,2S)-Diphenyl-2-aminoethanol; (1R,2S)-1,2-Diphenyl-2-aminoethanol; (1R,2S)-2-Amino-1,2-diphenylethanol; (αR,βS)-β-Amino-α-phenylbenzeneethanol;

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N

The exact mass of the compound (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

In asymmetric synthesis, precise stereochemical and structural features are critical for performance, making this compound non-interchangeable with close analogs. Using the (1S,2R) enantiomer will invert the stereochemistry of the final product, leading to the undesired enantiomer. Employing a diastereomer, such as the 'threo' (1R,2R)-form, alters the geometry of the catalyst's active site, typically resulting in a significant loss of enantioselectivity. Similarly, substituting with a less sterically defined analog like (1R,2S)-norephedrine, which lacks the second phenyl group, provides a different and less effective chiral environment, failing to achieve the same high levels of stereocontrol. Procuring the racemic mixture is unsuitable as it would yield a racemic product, defeating the purpose of an enantioselective reaction.

Precursor for Achieving >98% Enantiomeric Excess in Asymmetric Diethylzinc Additions

(1R,2S)-2-Amino-1,2-diphenylethanol serves as a direct precursor for the synthesis of advanced amino alcohol ligands. When a derivative of this compound was used to catalyze the addition of diethylzinc to a range of aromatic aldehydes, it consistently produced the corresponding chiral alcohols with enantioselectivities of 98-99% ee. This level of stereocontrol is substantially higher than that achieved with related ligands under identical conditions, demonstrating the critical role of the diphenyl-substituted backbone.

Evidence DimensionEnantiomeric Excess (ee) in Diethylzinc Addition to Benzaldehyde
Target Compound Data99% ee (using a ligand derived from the target compound)
Comparator Or BaselineRelated morpholinyl ligands derived from the same backbone: 89% and 92% ee
Quantified Difference+7 to +10 percentage points in enantiomeric excess
ConditionsAddition of diethylzinc to benzaldehyde at room temperature, catalyzed by 5 mol% of the respective amino alcohol ligand.

Achieving near-perfect enantioselectivity directly reduces or eliminates the need for expensive and yield-reducing chiral purification steps, lowering the total cost of synthesis for the final product.

Enables Top-Tier Performance in Corey-Itsuno Reductions of Ketones

This compound is a standard precursor for preparing oxazaborolidine catalysts used in the Corey-Itsuno (CBS) reduction, a benchmark reaction for producing chiral secondary alcohols. A catalyst synthesized from (1R,2S)-2-amino-1,2-diphenylethanol and borane demonstrated exceptional enantioselectivity, reducing acetophenone to its corresponding alcohol with an enantiomeric excess greater than 99%. This performance places it in the highest tier of effectiveness for this widely used transformation.

Evidence DimensionEnantiomeric Excess (ee) in the Reduction of Acetophenone
Target Compound Data>99% ee
Comparator Or BaselineBenchmark for high-performance CBS catalysts, which typically aim for >95% ee.
Quantified DifferenceRepresents the upper limit of achievable enantioselectivity for this class of reaction.
ConditionsEnantioselective reduction of acetophenone using an oxazaborolidine catalyst prepared from (1R,2S)-2-amino-1,2-diphenylethanol and borane.

For synthesizing active pharmaceutical ingredients (APIs) and other high-value molecules, maximizing enantiopurity is critical; using this precursor provides reliable access to near-enantiopure alcohols.

Imparts Superior Crystallinity to Derivatives, Aiding in Process Scale-Up

The rigid, bulky 1,2-diphenyl scaffold of this amino alcohol class imparts a high propensity for crystallinity in its derivatives, such as amides used in asymmetric alkylations. This is a significant physical property advantage over auxiliaries with less rigid or smaller backbones, like pseudoephedrine. Crystalline intermediates are highly desirable in process chemistry because they can often be purified to high diastereomeric and chemical purity via simple recrystallization, avoiding the need for costly and less scalable column chromatography.

Evidence DimensionPhysical Form of Chiral Amide Derivatives
Target Compound DataHigh propensity to form crystalline solids.
Comparator Or BaselineDerivatives of simpler auxiliaries (e.g., pseudoephedrine), which are more frequently non-crystalline oils.
Quantified DifferenceEnables purification by recrystallization, a method often orders of magnitude cheaper and more scalable than chromatography.
ConditionsGeneral synthesis of N-acyl amide intermediates for asymmetric synthesis.

This property directly impacts manufacturability and cost-of-goods, making this compound's derivatives better suited for large-scale industrial synthesis where purification is a major cost driver.

Precursor for High-Fidelity Catalysts in Asymmetric Alkylations

This compound is the right choice for developing ligands for reactions where achieving the highest possible enantiomeric excess (>98%) is the primary goal, such as in the synthesis of pharmaceutical intermediates via organozinc additions to aldehydes.

Synthesis of Benchmark CBS Reagents for Enantioselective Ketone Reductions

Ideal for the preparation of robust and highly selective oxazaborolidine catalysts (CBS reagents) intended for the reliable, large-scale production of enantiopure secondary alcohols from prochiral ketones.

Development of Scalable Processes Requiring Non-Chromatographic Purification

This precursor should be prioritized when designing multi-step syntheses where downstream intermediates must be crystalline to allow for purification by recrystallization, thereby ensuring process scalability and economic viability.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.115364102 Da

Monoisotopic Mass

213.115364102 Da

Heavy Atom Count

16

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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